Cas no 2229526-07-0 (3-(4-bromo-5-methoxythiophen-2-yl)piperidine)

3-(4-bromo-5-methoxythiophen-2-yl)piperidine Chemical and Physical Properties
Names and Identifiers
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- 3-(4-bromo-5-methoxythiophen-2-yl)piperidine
- EN300-1917570
- 2229526-07-0
-
- Inchi: 1S/C10H14BrNOS/c1-13-10-8(11)5-9(14-10)7-3-2-4-12-6-7/h5,7,12H,2-4,6H2,1H3
- InChI Key: IJNDVYCZTOYGOT-UHFFFAOYSA-N
- SMILES: BrC1=C(OC)SC(=C1)C1CNCCC1
Computed Properties
- Exact Mass: 274.99795g/mol
- Monoisotopic Mass: 274.99795g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 193
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 49.5Ų
- XLogP3: 2.7
3-(4-bromo-5-methoxythiophen-2-yl)piperidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1917570-0.1g |
3-(4-bromo-5-methoxythiophen-2-yl)piperidine |
2229526-07-0 | 0.1g |
$1572.0 | 2023-09-17 | ||
Enamine | EN300-1917570-0.25g |
3-(4-bromo-5-methoxythiophen-2-yl)piperidine |
2229526-07-0 | 0.25g |
$1642.0 | 2023-09-17 | ||
Enamine | EN300-1917570-1.0g |
3-(4-bromo-5-methoxythiophen-2-yl)piperidine |
2229526-07-0 | 1g |
$1785.0 | 2023-05-31 | ||
Enamine | EN300-1917570-5g |
3-(4-bromo-5-methoxythiophen-2-yl)piperidine |
2229526-07-0 | 5g |
$5179.0 | 2023-09-17 | ||
Enamine | EN300-1917570-2.5g |
3-(4-bromo-5-methoxythiophen-2-yl)piperidine |
2229526-07-0 | 2.5g |
$3501.0 | 2023-09-17 | ||
Enamine | EN300-1917570-0.05g |
3-(4-bromo-5-methoxythiophen-2-yl)piperidine |
2229526-07-0 | 0.05g |
$1500.0 | 2023-09-17 | ||
Enamine | EN300-1917570-5.0g |
3-(4-bromo-5-methoxythiophen-2-yl)piperidine |
2229526-07-0 | 5g |
$5179.0 | 2023-05-31 | ||
Enamine | EN300-1917570-10.0g |
3-(4-bromo-5-methoxythiophen-2-yl)piperidine |
2229526-07-0 | 10g |
$7681.0 | 2023-05-31 | ||
Enamine | EN300-1917570-0.5g |
3-(4-bromo-5-methoxythiophen-2-yl)piperidine |
2229526-07-0 | 0.5g |
$1714.0 | 2023-09-17 | ||
Enamine | EN300-1917570-1g |
3-(4-bromo-5-methoxythiophen-2-yl)piperidine |
2229526-07-0 | 1g |
$1785.0 | 2023-09-17 |
3-(4-bromo-5-methoxythiophen-2-yl)piperidine Related Literature
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1. Book reviews
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Irina Geibel,Marc Schmidtmann,Jens Christoffers Org. Biomol. Chem., 2017,15, 7824-7829
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
Additional information on 3-(4-bromo-5-methoxythiophen-2-yl)piperidine
Research Brief on 3-(4-bromo-5-methoxythiophen-2-yl)piperidine (CAS: 2229526-07-0) in Chemical Biology and Pharmaceutical Applications
The compound 3-(4-bromo-5-methoxythiophen-2-yl)piperidine (CAS: 2229526-07-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, featuring a piperidine ring conjugated with a bromo-methoxythiophene moiety, exhibits unique physicochemical properties that make it a promising candidate for drug discovery and development. Recent studies have explored its potential as a scaffold for designing novel therapeutic agents targeting various diseases, including neurological disorders and infectious diseases.
A 2023 study published in the Journal of Medicinal Chemistry investigated the role of 3-(4-bromo-5-methoxythiophen-2-yl)piperidine as a key intermediate in the synthesis of sigma-1 receptor ligands. The research demonstrated that modifications to the piperidine ring and thiophene substituents could significantly enhance binding affinity and selectivity. The compound's structural versatility allows for diverse pharmacological applications, particularly in modulating neurotransmitter systems implicated in pain management and neuroprotection.
In the context of antimicrobial research, a recent preprint on BioRxiv highlighted the compound's potential as a precursor for developing novel antibacterials. The bromine atom at the 4-position of the thiophene ring serves as an excellent handle for further functionalization through cross-coupling reactions, enabling the creation of libraries of derivatives with improved pharmacokinetic properties. Molecular docking studies suggest that these derivatives may interfere with bacterial cell wall biosynthesis by targeting specific enzymes in Gram-positive pathogens.
From a synthetic chemistry perspective, advances in the preparation of 3-(4-bromo-5-methoxythiophen-2-yl)piperidine have been reported in Organic Process Research & Development. The latest protocols emphasize greener approaches using catalytic C-H activation methods, achieving higher yields (up to 78%) while reducing heavy metal waste. These improvements address previous challenges in scaling up production, making the compound more accessible for preclinical studies.
Ongoing research at several academic institutions is exploring the compound's utility in targeted protein degradation strategies. Preliminary results presented at the 2024 ACS Spring Meeting indicate that when incorporated into proteolysis-targeting chimeras (PROTACs), the thiophene-piperidine core demonstrates favorable cell permeability and E3 ligase recruitment properties. This application could revolutionize treatment approaches for previously "undruggable" targets in oncology.
As the understanding of 3-(4-bromo-5-methoxythiophen-2-yl)piperidine's biological activities deepens, pharmaceutical companies have begun filing patent applications for related compounds. A recent IP landscape analysis reveals growing interest in this chemical space, with particular focus on its metabolites and potential prodrug formulations. The compound's balanced lipophilicity (calculated logP ~2.1) and moderate molecular weight (~260 Da) position it favorably within drug-like chemical space.
Future research directions likely include comprehensive ADMET profiling of derivative libraries and exploration of the compound's potential in combination therapies. The unique electronic properties conferred by the bromothiophene moiety may also warrant investigation in materials science applications, particularly in the development of bioactive coatings for medical devices. As synthetic methodologies continue to evolve, we anticipate seeing more structure-activity relationship studies emerging in the literature within the next 12-18 months.
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